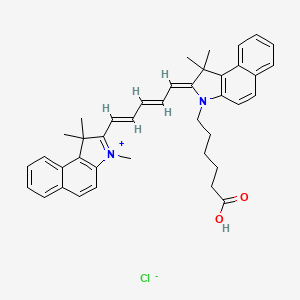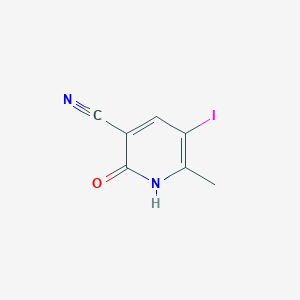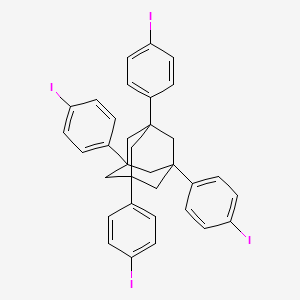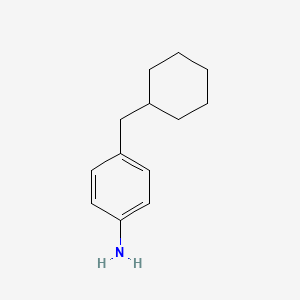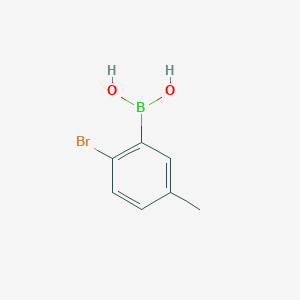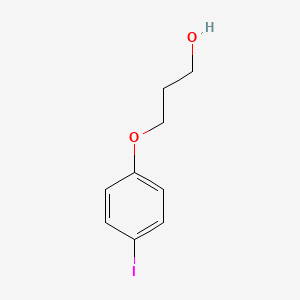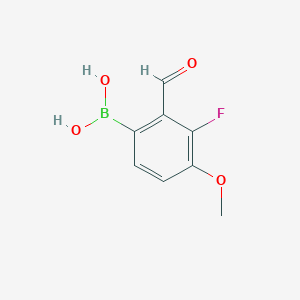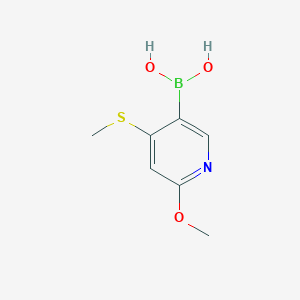
(3-Isopropoxy-4-methylphenyl)boronic acid
Descripción general
Descripción
“(3-Isopropoxy-4-methylphenyl)boronic acid” is a type of organoboron compound . It is related to other boronic acids such as 3,5-Dimethyl-4-isopropoxyphenylboronic acid and 4-Methylphenylboronic acid .
Synthesis Analysis
Boronic acids, including “this compound”, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters, a process not well developed, has been reported to be catalyzed using a radical approach .Molecular Structure Analysis
The molecular structure of “this compound” is similar to that of 3,5-Dimethyl-4-isopropoxyphenylboronic acid .Chemical Reactions Analysis
“this compound” can participate in Suzuki–Miyaura coupling, a reaction that conjoins chemically differentiated fragments with the metal catalyst . It can also undergo protodeboronation, a process that involves the removal of a boron group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are similar to those of other boronic acids . For example, 3,5-Dimethyl-4-isopropoxyphenylboronic acid has an average mass of 208.062 Da .Aplicaciones Científicas De Investigación
Boronic Acid in Drug Discovery
Research related to boronic acids, including (3-Isopropoxy-4-methylphenyl)boronic acid, has significantly increased over the past two decades due to their versatile applications in synthetic chemistry, materials science, and drug discovery. In medicinal chemistry, the incorporation of boronic acids into drug discovery efforts has become more prevalent, driven by their potential to enhance drug potency or improve pharmacokinetic profiles. Boronic acids are part of several FDA-approved drugs and numerous others in clinical trials, showcasing their importance in developing new therapeutic agents. The unique properties of boronic acids, such as their ability to form reversible covalent bonds with substrates, make them particularly appealing for crafting molecules with specific biological activities (Plescia & Moitessier, 2020).
Boronic Acids in Sensing and Material Science
Boronic acids play a crucial role in developing chemical sensors for detecting carbohydrates, catecholamines, ions, hydrogen peroxide, and other analytes. Sensors with double recognition sites, including diboronic acids and monoboronic acids coupled with another binding group, offer enhanced selectivity and sensitivity due to the synergistic operation of these sites. This highlights the potential of boronic acid derivatives, including this compound, in creating more selective and sensitive chemical sensors (Bian et al., 2019).
Environmental and Industrial Applications
In environmental and industrial contexts, boronic acids, including this compound, have found applications in water treatment and materials engineering. For instance, the removal of boron from seawater in desalination processes is a critical step to ensure the safety of drinking water. The study and optimization of boron removal techniques, including the use of boronic acid derivatives in membrane technologies, are vital for enhancing seawater desalination efficiency and safety (Tu, Nghiem, & Chivas, 2010).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are commonly used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling, the compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the formation of a new palladium-carbon bond, whereby palladium becomes oxidized through its donation of electrons . Transmetalation, on the other hand, involves the transfer of the organoboron group (from the boronic acid) to palladium .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which this compound is often used, plays a crucial role in the synthesis of various organic compounds . These compounds can then participate in numerous biochemical pathways, depending on their specific structures and properties.
Result of Action
As a reagent in the suzuki–miyaura cross-coupling reaction, it contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds with potential biological activity.
Action Environment
The action, efficacy, and stability of 3-Isoproproxy-4-methylphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction conditions are known to be exceptionally mild and functional group tolerant . This suggests that the compound can remain stable and effective under a variety of conditions.
Propiedades
IUPAC Name |
(4-methyl-3-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-7(2)14-10-6-9(11(12)13)5-4-8(10)3/h4-7,12-13H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLSKSUTMJVODT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)OC(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






